molecular formula C24H21NO6 B340246 Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate

Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate

Cat. No.: B340246
M. Wt: 419.4 g/mol
InChI Key: KXYZTYJZLLLSIE-UHFFFAOYSA-N
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Description

Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate is a complex organic compound that belongs to the class of benzoic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxybenzoic acid, benzoic acid derivatives, and phenylacetic acid derivatives. Common synthetic routes may involve esterification, amidation, and condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques. These methods may include the use of catalysts, high-pressure reactors, and purification processes such as crystallization and chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxy-benzoylamino)-benzoic acid methyl ester
  • 4-(3,4-Dimethoxy-benzoylamino)-benzoic acid ethyl ester
  • 4-(3,4-Dimethoxy-benzoylamino)-benzoic acid propyl ester

Uniqueness

Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate is unique due to its specific structural features, such as the presence of both dimethoxybenzoylamino and phenyl-ethyl ester groups. These structural elements may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H21NO6

Molecular Weight

419.4 g/mol

IUPAC Name

phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C24H21NO6/c1-29-21-13-10-18(14-22(21)30-2)23(27)25-19-11-8-17(9-12-19)24(28)31-15-20(26)16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,25,27)

InChI Key

KXYZTYJZLLLSIE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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